6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
Overview
Description
6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a methoxy group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes and exert its biological effects.
Comparison with Similar Compounds
- 1,2,4-Triazolo[4,3-a]pyrazine
- 1,2,4-Triazolo[1,5-a]pyridine
- Pyridazine and Pyridazinone Derivatives
Comparison: 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is unique due to its specific structure and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. Compared to other triazolopyridazines, it may exhibit different pharmacological profiles and applications .
Properties
IUPAC Name |
6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-3-2-5-8-7-4-10(5)9-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQXPXXMGOLEPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=NN=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482286 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58826-42-9 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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